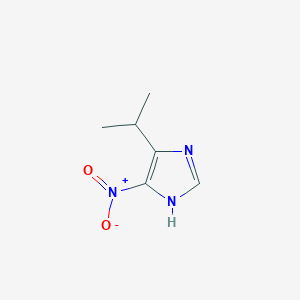![molecular formula C14H18ClNO3 B1418293 Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate CAS No. 2204587-92-6](/img/structure/B1418293.png)
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate
説明
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate, also known as 4-chlorobutanoyl-phenylaminoacetic acid ethyl ester, is an organic compound with the molecular formula C11H15ClNO3. It is a colorless, crystalline solid with a faint, sweet odor. This compound is widely used as a reagent in organic synthesis and in various scientific research applications.
科学的研究の応用
Crystal Structure Analysis
- The study of crystal structures, such as in the case of ethyl-[(2-amino-4-phenyl)-5-thiazolyl)] acetate, provides insights into molecular configurations and interactions, which are crucial for understanding the physical and chemical properties of compounds (DyaveGowda et al., 2002).
Chemical Synthesis and Modification
- Research on the fabrication of compounds like 4-Phenyl-2-Butanone, involving ethyl ethanate, highlights the methods used to synthesize and modify chemical structures for various applications (Jiangli Zhang, 2005).
- The production of ethyl 2-(4-isocyanatophenyl) acetate, using 4-amino-phenyl ethylacetate, demonstrates the process of creating specific chemicals with potential industrial and research applications (Wu Jian-biao, 2008).
Potential Medicinal Applications
- The synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate indicates research into creating conformationally restricted dopamine analogues, which could have implications in neuroscience and pharmacology (Gentles et al., 1991).
Antimicrobial Activity
- Studies on the antimicrobial activity of certain derivatives, like the synthesis of some 2-Thioxo-imidazolidin-4-one derivatives, demonstrate the potential of ethyl chloro acetate-based compounds in combating microbial infections (Nasser et al., 2010).
Green Chemistry and Education
- Research on green Suzuki coupling reactions to synthesize ethyl (4-Phenylphenyl)acetate showcases the integration of environmentally friendly practices in chemical synthesis, which is also used as an educational tool in organic chemistry labs (Costa et al., 2012).
Pharmaceutical Research
- The binding of thiosemicarbazone derivatives to human serum albumin, involving compounds like ethyl phenyl acetate, highlights the importance of understanding drug-protein interactions in the development of new pharmaceuticals (Karthikeyan et al., 2016).
生化学分析
Biochemical Properties
Ethyl {4-[(4-chlorobutanoyl)amino]phenyl}acetate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in ester hydrolysis, such as esterases, which catalyze the breakdown of ester bonds. The interaction between this compound and these enzymes results in the formation of 4-[(4-chlorobutanoyl)amino]phenylacetic acid and ethanol
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific receptors and enzymes involved in signal transduction. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, including alterations in energy production and utilization. The compound’s impact on cell function makes it a valuable tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions are critical for understanding the compound’s effects at the cellular and organismal levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These findings underscore the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including ester hydrolysis and subsequent metabolism of the resulting products. The compound interacts with enzymes such as esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of 4-[(4-chlorobutanoyl)amino]phenylacetic acid and ethanol These metabolites can further participate in metabolic pathways, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments. These interactions are crucial for understanding the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification
特性
IUPAC Name |
ethyl 2-[4-(4-chlorobutanoylamino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-2-19-14(18)10-11-5-7-12(8-6-11)16-13(17)4-3-9-15/h5-8H,2-4,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKCLHSWGCYSAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

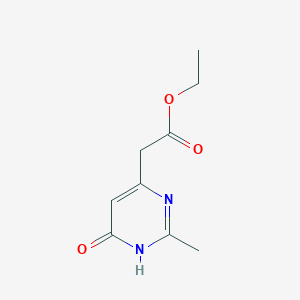
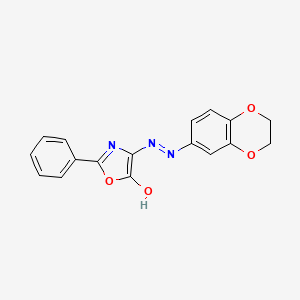
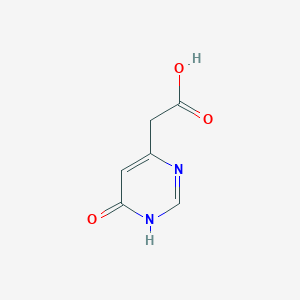
![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)
![Imidazo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B1418222.png)

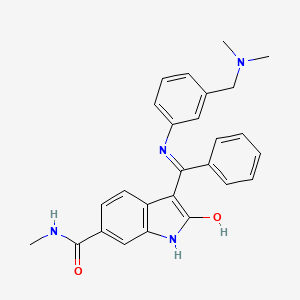
![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)
